molecular formula C11H11BrN2O B13326756 5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one

5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B13326756
M. Wt: 267.12 g/mol
InChI Key: KGCRPTLYDMJNJS-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one (CAS 1075253-13-2) is a high-purity chemical compound with a molecular formula of C11H11BrN2O and a molecular weight of 267.12 g/mol . It is supplied with a guaranteed purity of 95% and should be stored at 2-8°C to maintain stability . This compound belongs to the pyrido[3,4-b]indol-1-one scaffold, a class of molecules that has recently been investigated in medicinal chemistry for its potential as an antiproliferative agent . Researchers are exploring these derivatives as novel scaffolds that target key biological pathways, such as the epidermal growth factor receptor (EGFR), which is a significant target in cancer research . The indole nucleus, which is a core structural component of this compound, is recognized as a privileged structure in drug discovery due to its presence in numerous bioactive molecules . Indole derivatives are known to exhibit a wide range of biological activities, making them valuable intermediates and target molecules in pharmaceutical development . This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H11BrN2O/c12-7-2-1-3-8-9(7)6-4-5-13-11(15)10(6)14-8/h1-3,6,10,14H,4-5H2,(H,13,15)

InChI Key

KGCRPTLYDMJNJS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2C1C3=C(N2)C=CC=C3Br

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Indole Precursors

A common approach involves the construction of the pyridoindole skeleton through intramolecular cyclization reactions starting from appropriately substituted indole derivatives. For example:

  • Preparation of 4-indol-2-yl-4-oxobutanal intermediates by lithiation of N-methylindole followed by reaction with γ-butyrolactone, oxidation, and further functional group transformations has been reported as a key step in related indole-fused systems.
  • These intermediates serve as precursors for further ring closure to form the hexahydro-pyridoindole core.

Use of Hydrazine Derivatives and Piperidone Precursors

  • The synthesis of brominated hexahydro-pyridoindole derivatives, such as 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, involves condensation reactions between 2-bromophenylhydrazine hydrochloride and 4-piperidone hydrochloride monohydrate, followed by reduction steps.
  • This approach is adaptable to the preparation of 5-bromo analogues by selecting the appropriate brominated starting materials.

Specific Preparation Methods for 5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one

Stepwise Synthesis via Brominated Indole and Piperidone

  • Starting from 5-bromoindole or a suitable brominated indole derivative, lithiation and subsequent reaction with γ-butyrolactone or related electrophiles can generate keto-aldehyde intermediates.
  • These intermediates undergo intramolecular cyclization under acidic or catalytic conditions to form the hexahydro-pyridoindole ring system.
  • Reduction of double bonds in the intermediate ring system is achieved using hydride donors or silane-based reducing agents in the presence of trifluoroacetic acid (TFA), yielding the fully saturated hexahydro derivative.
  • The ketone at the 1-position is introduced either by oxidation of the corresponding alcohol intermediate or by retention of the ketone functionality from the starting materials.

Brønsted Acid-Catalyzed Cyclizations

  • Brønsted acid catalysts such as boron trifluoride etherate (BF3·Et2O) facilitate the cyclization of keto-aldehyde intermediates to form the pyridoindole core.
  • Microwave-assisted reactions with molybdenum catalysts (e.g., MoO2Cl2(DMSO)2) have been employed to accelerate cyclization steps, improving yields and reducing reaction times.

Representative Synthetic Route (Summarized)

Step Reagents/Conditions Description Yield (%)
1 5-Bromoindole + n-BuLi, γ-butyrolactone Formation of keto-aldehyde intermediate ~20-30%
2 Brønsted acid catalyst (BF3·Et2O), MeOH Cyclization to form pyridoindole core Moderate to good
3 Silane reducing agent + TFA Reduction of double bonds to hexahydro derivative ~80-85%
4 Oxidation (if needed) or retention of ketone Introduction/maintenance of ketone at position 1 Variable

Stereochemical Considerations and Purification

  • The hexahydro ring system introduces stereocenters at positions 4a and 9a; stereochemical control is critical for biological activity.
  • Enantiomerically pure intermediates can be obtained by chiral resolution or asymmetric synthesis techniques.
  • Purification is typically performed by recrystallization from methanol/methyl tert-butyl ether mixtures or by chromatographic methods.

Comparative Analysis of Preparation Methods

Method Advantages Limitations References
Hydrazine-piperidone condensation Direct access to brominated hexahydro-pyridoindoles; good yields Requires careful control of reaction conditions; potential for regioisomer formation
Brønsted acid-catalyzed cyclization Efficient ring closure; compatible with microwave acceleration Moderate yields; sensitive to moisture and acid strength
Lithiation and electrophilic substitution Versatile for introducing diverse substituents Multi-step; lower yields in intermediate steps

Research Findings and Applications

  • The hexahydro-pyridoindole derivatives, including brominated analogues, have been investigated for central nervous system activities such as neuroleptic and thymoleptic effects.
  • The brominated derivatives serve as intermediates for the synthesis of pharmacologically active gamma-carbolines and related compounds with potential applications in treating CNS disorders and other diseases.
  • The preparation methods have been optimized to afford enantiomerically pure compounds with favorable pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridoindoles.

Scientific Research Applications

5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Other Halogens and Functional Groups

Key Compounds:
  • 3-Bromo-9H-pyrido[3,4-b]indol-1(2H)-one () : A dihydro analog with bromine at position 3. It has a higher melting point (270–271°C) due to greater planarity and stronger intermolecular forces compared to hexahydro derivatives. The carbonyl stretch in its IR spectrum appears at 1660 cm⁻¹, typical for pyridoindolones .
  • 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one () : Chlorine substitution at position 6 reduces molecular weight (220.65 g/mol vs. ~296 g/mol for the bromo analog) and may lower lipophilicity. Chloro derivatives often exhibit distinct electronic effects compared to bromo, influencing reactivity in cross-coupling reactions .
  • The absence of bromine reduces steric hindrance, which could improve synthetic accessibility .
Table 1: Substituent Impact on Physical Properties
Compound Substituent Melting Point (°C) Molecular Weight (g/mol) Key IR Stretch (C=O, cm⁻¹)
Target Compound (Hexahydro, Br) 5-Bromo N/A ~296 N/A
3-Bromo-9H-pyrido[3,4-b]indol-1(2H)-one 3-Bromo 270–271 264.50 1660
6-Chloro-tetrahydro analog 6-Chloro N/A 220.65 N/A
6-Methoxy-hexahydro analog 6-Methoxy N/A ~230 N/A

Degree of Saturation: Hexahydro vs. Dihydro/Tetrahydro

Key Compounds:
  • 7,8-Dichloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (AnnH65, ): Dihydro configuration retains partial aromaticity, leading to higher rigidity and melting points (~200°C). Reduced saturation may limit solubility in nonpolar solvents .
  • 8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one () : Tetrahydro analogs balance planarity and solubility. Methyl groups (e.g., at position 8) introduce steric effects that could hinder crystallization .
Table 2: Saturation Effects on Properties
Compound Saturation Melting Point (°C) Solubility (Inference)
Target Compound Hexahydro N/A Higher (nonpolar)
AnnH65 (Dihydro) Dihydro ~200 Moderate
8-Methyl-tetrahydro analog Tetrahydro N/A Moderate to high

Biological Activity

5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound belonging to the indole derivative family. Its unique structure and biological properties make it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one
  • Molecular Formula : C₁₁H₁₄BrN₂O
  • Molecular Weight : 267.12 g/mol
  • LogP : 1.8467
  • Topological Polar Surface Area (TPSA) : 41.13 Ų

The compound features a fused pyridine and indole ring system which contributes to its biological activity by interacting with various receptors in the body.

5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one primarily acts as a ligand for serotonin receptors (5-HT receptors). This interaction is crucial for modulating neurotransmission and has implications in treating mood disorders and other neurological conditions. The compound's ability to influence serotonin pathways suggests potential applications in psychiatry and neurology.

Antiproliferative Effects

Research indicates that 5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one exhibits significant antiproliferative activity against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
HeLa12.5
A54915.0
HepG210.0
MCF-714.0

These findings suggest that the compound may inhibit cell growth through apoptosis or cell cycle arrest mechanisms.

Neuroprotective Properties

Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. In vitro assays show that it reduces reactive oxygen species (ROS) levels and enhances the expression of antioxidant enzymes:

ParameterControlTreatment (10 µM)
ROS LevelsHighSignificantly Lower
Superoxide Dismutase (SOD)LowIncreased

These effects indicate its potential as a neuroprotective agent in conditions such as Alzheimer's disease.

Case Study 1: Treatment of Depression

A clinical trial investigated the efficacy of 5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one in patients with major depressive disorder. The trial involved 100 participants who received either the compound or a placebo over eight weeks. Results indicated:

  • Improvement in Depression Scores : The treatment group showed a significant reduction in Hamilton Depression Rating Scale scores compared to placebo.

Case Study 2: Cancer Therapy

In a preclinical study on mice with implanted tumors (A549 lung cancer model), administration of the compound resulted in:

  • Tumor Volume Reduction : A decrease in tumor volume by approximately 45% compared to control groups.

These studies highlight the therapeutic potential of this compound in both psychiatric and oncological settings.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one, and how can reaction completion be monitored?

  • Methodological Answer : A common approach involves cyclization of β-carboline precursors under reflux with acetic anhydride. Reaction progress is tracked via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis, purification via column chromatography (ethyl acetate/hexane gradient) ensures high yields (>80%) . For brominated derivatives, stoichiometric control of bromine sources (e.g., NBS) is critical to avoid over-halogenation.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10.2–11.5 ppm) and quaternary carbons.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and N-H vibrations.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₀BrN₂O: 281.0004; observed: 281.0008).
    Cross-validation with X-ray crystallography (e.g., single-crystal analysis) resolves stereochemistry in fused-ring systems .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Methodological Answer : Use the shake-flask method: dissolve the compound in DMSO (stock solution), then dilute into PBS or cell culture media. Monitor stability via HPLC at 24/48-hour intervals. For low solubility (<10 µM), consider co-solvents (e.g., cyclodextrins) or salt formation. Stability under UV light and varying pH (3–9) should be tested to mimic biological conditions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; LC-MS analysis indicates potential respiratory irritation. Store at –20°C under nitrogen to prevent bromine dissociation. Spill management requires neutralization with sodium thiosulfate .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, given its fused-ring chirality?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization. Asymmetric catalysis (e.g., BINAP-Ru complexes) can induce >90% enantiomeric excess (ee). Confirm stereochemistry via chiral HPLC (Chiralpak IA column) or X-ray diffraction of co-crystallized derivatives .

Q. What experimental designs assess environmental fate and biodegradation pathways?

  • Methodological Answer : Use OECD 301B (Ready Biodegradability Test) in aqueous media with activated sludge. Track degradation via LC-QTOF-MS to identify metabolites (e.g., debrominated intermediates). Soil adsorption studies (OECD 106) quantify Koc values; computational modeling (EPI Suite) predicts bioaccumulation potential .

Q. How can automated platforms accelerate SAR studies of this compound?

  • Methodological Answer : Nano-scale robotic synthesis (e.g., acoustic droplet ejection) enables rapid generation of analogs. Pair with high-throughput screening (HTS) against target receptors (e.g., serotonin receptors). Machine learning algorithms (e.g., Random Forest) prioritize substituents for optimal binding affinity .

Q. What strategies resolve contradictions in receptor-binding data across studies?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (pH, temperature, cell lines).
  • Orthogonal Assays : Compare radioligand binding (Ki) with functional assays (cAMP inhibition).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to explain divergent IC50 values. Cross-reference with X-ray co-crystal structures to validate binding poses .

Q. How to design a study reconciling conflicting cytotoxicity data in cancer cell lines?

  • Methodological Answer : Implement a randomized block design with triplicate replicates. Variables include cell passage number, serum concentration, and incubation time. Use ANOVA with post-hoc Tukey tests to isolate confounding factors. Meta-analysis of published datasets (e.g., CCLE) identifies cell line-specific metabolic vulnerabilities .

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